molecular formula C17H17N3O2S B2898664 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380095-20-3

6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2898664
CAS No.: 2380095-20-3
M. Wt: 327.4
InChI Key: TXDWGYNYFGOGIU-UHFFFAOYSA-N
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Description

6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to the combination of the benzenesulfonyl group with the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

6-[4-(benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-13-14-5-4-8-17(19-14)20-11-9-16(10-12-20)23(21,22)15-6-2-1-3-7-15/h1-8,16H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDWGYNYFGOGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC(=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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